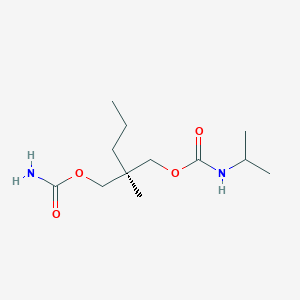

(R)-carisoprodol

Description

(R)-Carisoprodol is one of the two enantiomers of carisoprodol, a centrally acting skeletal muscle relaxant. Carisoprodol is chemically designated as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate and exists as a racemic mixture of (R)- and (S)-enantiomers in clinical formulations . Its molecular formula is C₁₂H₂₄N₂O₄, with a molecular weight of 260.33 g/mol .

Properties

Molecular Formula |

C12H24N2O4 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

[(2R)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m1/s1 |

InChI Key |

OFZCIYFFPZCNJE-GFCCVEGCSA-N |

Isomeric SMILES |

CCC[C@](C)(COC(=O)N)COC(=O)NC(C)C |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Pharmacological Properties:

- Mechanism of Action : (R)-Carisoprodol is metabolized to meprobamate, a GABAA receptor modulator, which enhances inhibitory neurotransmission. However, carisoprodol itself also directly potentiates GABAA receptor currents in a barbiturate-like manner, independent of its metabolism .

- Therapeutic Use : Primarily prescribed for acute musculoskeletal pain, with effects lasting 4–6 hours .

- Metabolism: Hepatic conversion to meprobamate (active metabolite) and other minor metabolites, excreted renally .

- Adverse Effects : Sedation, dizziness, dependence, and hepatotoxicity due to oxidative stress .

Comparison with Similar Compounds

Meprobamate

Key Difference : Carisoprodol’s dual action (direct GABA modulation + metabolism to meprobamate) enhances its abuse liability compared to meprobamate alone .

Barbiturates (e.g., Pentobarbital)

Key Difference : Carisoprodol exhibits weaker direct gating effects but shares cross-tolerance with barbiturates .

Benzodiazepines (e.g., Chlordiazepoxide)

Key Difference : Carisoprodol’s barbiturate-like mechanism contrasts with benzodiazepines’ allosteric modulation .

Tramadol

Key Difference : Tramadol’s opioid activity contrasts with carisoprodol’s GABAergic focus, but both are misused for sedation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.